2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester group and a substituted amino-acetyl moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules . Its structure combines a pyrrolidine ring with an ethylamino-linked glycinamide group, which enhances solubility and modulates receptor-binding affinity.
Properties
IUPAC Name |
tert-butyl 2-[[(2-aminoacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFZSXKULPUVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as (S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antiviral, antibacterial, and other pharmacological properties, supported by relevant case studies and research findings.
- Molecular Formula : C14H27N3O3
- Molar Mass : 285.38 g/mol
- CAS Number : 1057409-91-2
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antiviral and antibacterial effects. The specific activities of the tert-butyl ester variant have not been extensively documented, but insights can be drawn from related compounds.
Antiviral Activity
Studies on β-amino acid derivatives have shown promising antiviral properties. For instance:
- Compound A-192558 demonstrated significant antiviral activity against tobacco mosaic virus (TMV), achieving a curative activity of approximately 56.8% at a concentration of 500 μg/mL .
- Compound 5 , a related structure, exhibited high anti-HSV-1 activity in vitro, suggesting that modifications in the pyrrolidine structure can enhance antiviral efficacy .
Case Studies
The mechanism by which these compounds exert their biological effects often involves interaction with viral proteins or bacterial enzymes. For example:
- Antiviral compounds may inhibit viral replication by targeting neuraminidase enzymes or other critical viral proteins.
- Antibacterial activity may arise from interference with bacterial cell wall synthesis or protein translation processes.
Research Findings
Recent studies have highlighted the importance of structural features in determining the biological activity of pyrrolidine derivatives:
- Structural Modifications : The introduction of various functional groups can significantly enhance activity against specific pathogens.
- SAR Analysis : Research emphasizes the need for systematic SAR studies to optimize lead compounds for greater efficacy and reduced toxicity.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 285.38 g/mol. Its structure features a pyrrolidine ring, which contributes to its biological activity and versatility in synthetic applications.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Its potential applications include:
- Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that pyrrolidine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
- Antimicrobial Activity : The compound has shown promise in antimicrobial assays, indicating potential use as an antibiotic or antifungal agent. The presence of amino groups is often associated with enhanced interaction with microbial targets.
Biochemical Research
In biochemical contexts, 2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester can be utilized for:
- Enzyme Inhibition Studies : The compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its interaction with these enzymes can provide insights into metabolic regulation and potential therapeutic targets.
- Receptor Binding Studies : Research involving receptor-ligand interactions can benefit from this compound, especially in studying G-protein coupled receptors (GPCRs), which are critical in signal transduction processes.
Synthetic Applications
The versatility of this compound extends to synthetic chemistry:
- Building Block for Complex Molecules : Its functional groups allow it to act as a building block in the synthesis of more complex organic molecules. This is particularly relevant in the development of pharmaceuticals where multi-step synthesis is often required.
- Modification and Derivatization : The tert-butyl ester can be hydrolyzed or modified to create derivatives with altered pharmacological properties, making it valuable for optimizing drug efficacy and reducing side effects.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyrrolidine derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal examined the neuroprotective effects of pyrrolidine-based compounds in models of Alzheimer’s disease. Results indicated that these compounds could reduce amyloid-beta plaque formation, suggesting their potential role in neurodegenerative disease management.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
-
Mechanistic Insight : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, enhancing its nucleophilicity for saponification .
Amide Coupling Reactions
The amino-acetyl group participates in amide bond formation, enabling conjugation with carboxylic acids or activation for peptide synthesis.
-
Example : Reaction with Fmoc-protected glycine under HATU activation yields a dipeptide derivative . Steric hindrance from the ethyl-amino-methyl group may reduce yields compared to less hindered analogs.
Alkylation and Acylation
The ethyl-amino-methyl moiety undergoes alkylation or acylation, modifying the compound’s physicochemical properties.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | 65–70% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt formation | 50–60% |
-
Side Reactions : Over-alkylation can occur if stoichiometry is not controlled. Acylation is preferred due to milder conditions.
Oxidation and Reduction
The pyrrolidine ring and amino groups are susceptible to redox transformations.
| Process | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation of amine | mCPBA, CH₂Cl₂ | N-Oxide formation | 40–50% | |
| Reduction of amide | LiAlH₄, THF | Conversion to amine (limited applicability) | 30–40% |
-
Challenges : The tertiary amine in the pyrrolidine ring resists oxidation, requiring strong oxidants like mCPBA.
Deprotection and Functionalization
Strategic deprotection enables further derivatization:
| Target Group | Conditions | Result | Yield | Source |
|---|---|---|---|---|
| tert-Butyl ester | TFA/DCM (1:1) | Carboxylic acid for SPPS applications | 90–95% | |
| Amino group | Boc anhydride, DMAP | Temporary protection for stepwise synthesis | 85–90% |
Spectroscopic Characterization
Post-reaction analysis employs:
-
NMR : and NMR confirm structural changes (e.g., ester hydrolysis shifts carbonyl signals from ~172 ppm to ~178 ppm).
-
MS : High-resolution mass spectrometry validates molecular weights (e.g., [M+H] = 329.21 for the parent compound).
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| tert-Butyl ester | High under acidic conditions | Hydrolysis, transesterification |
| Amino-acetyl | Moderate | Amide coupling, acylation |
| Ethyl-amino-methyl | Low to moderate | Alkylation, quaternization |
This compound’s multifunctional design allows tailored modifications for pharmaceutical intermediates or biochemical probes. Experimental optimization of reaction conditions (e.g., temperature, catalyst loading) is essential to maximize efficiency and purity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogues differ primarily in substituents on the amino-acetyl group, the pyrrolidine ring, or the ester moiety. Key examples include:
Key Observations :
- LogP and Solubility: The tert-butyl ester group and amino-acetyl substituents reduce hydrophobicity (LogP ~0.2 to -0.4), enhancing aqueous solubility compared to aromatic analogs like the chloropyrimidine derivative (LogP ~1.8) .
- Stereochemistry : Compounds with (S)-pyrrolidine configurations (e.g., ) show higher selectivity in receptor binding, as seen in α4β2-nAChR partial agonists .
Preparation Methods
Core Pyrrolidine Ring Formation
The pyrrolidine scaffold is typically constructed via cyclization reactions. A patent by describes the use of formic mixed anhydrides (e.g., formic pivalic anhydride) or alkyl formates (e.g., ethyl formate) under strong base conditions (e.g., lithium bis(trimethylsilyl)amide) to cyclize precursors into the pyrrolidine core. Acid additives like trifluoroacetic acid improve yields by stabilizing intermediates. For example:
tert-Butyl Ester Protection
The carboxylic acid group is protected as a tert-butyl ester to prevent undesired side reactions during subsequent steps. This is achieved using tert-butyl chloroacetate in alkylation reactions, as demonstrated in the synthesis of related compounds. The steric bulk of the tert-butyl group enhances solubility in organic solvents, facilitating purification.
Introduction of the Ethyl-Amino-Acetyl Side Chain
The ethyl-amino-acetyl moiety is introduced via amide coupling or Schlenk techniques . A key step involves reacting a pyrrolidine intermediate with 2-aminoacetyl chloride in the presence of a base like triethylamine. Patent highlights the use of EDCI/HOBt coupling for analogous structures, achieving >90% yields under inert conditions.
Step-by-Step Preparation Methods
Method 1: Sequential Alkylation and Deprotection
-
Alkylation of Pyrrolidine :
The pyrrolidine nitrogen is alkylated with tert-butyl bromoacetate in dimethylformamide (DMF) at 0–5°C, followed by quenching with ice-water. -
Side Chain Installation :
The intermediate undergoes nucleophilic substitution with ethylenediamine in tetrahydrofuran (THF), catalyzed by sodium hydride. -
Deprotection :
The tert-butyl group is removed using 3M HCl in ethyl acetate , yielding the final compound with 85–92% purity.
Method 2: Catalytic Hydrogenation
A patent by describes a stereoselective route using catalytic hydrogenation (Pd/C, H₂) to reduce double bonds in pyrrolidine precursors. This method ensures high cis-selectivity (>95% enantiomeric excess) when starting from chiral intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Additives
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems.
-
DIEA (N,N-diisopropylethylamine) suppresses racemization during amide bond formation.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
-
Ethyl acetate from deprotection steps is recycled via distillation.
-
Heavy metal residues (Pd) are recovered using ion-exchange resins.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves two critical steps:
Activation of the carboxylic acid : Reactants like 3-methylpyrrolidine-1-carboxylic acid are treated with thionyl chloride (SOCl₂) to form the acid chloride intermediate .
Esterification : The acid chloride reacts with tert-butyl alcohol in the presence of a base (e.g., triethylamine) under inert conditions (nitrogen atmosphere) to yield the tert-butyl ester. Alternative routes, such as condensation with dicarboxylic acid 1-tert-butyl ester 2-ethyl ester, are also documented in patent EP 4 374 877 A2 .
- Key Considerations : Azeotropic removal of water using toluene is critical to prevent hydrolysis and improve yield .
Q. What reaction conditions are essential for successful synthesis?
- Methodological Answer :
- Inert Atmosphere : Reactions must be conducted under nitrogen to prevent oxidation or moisture interference, particularly during acid chloride formation .
- Temperature Control : Room temperature (20–25°C) is often sufficient for esterification, but prolonged stirring (1–24 hours) ensures completion .
- Purification : Crude products are concentrated under reduced pressure and purified via column chromatography (e.g., silica gel with ethanol/chlorform mixtures) .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
- Methodological Answer :
- Stoichiometric Adjustments : Excess tert-butyl alcohol (1.5–2.0 eq) ensures complete esterification, while catalytic bases (e.g., DMAP) enhance reaction efficiency .
- Solvent Selection : Toluene or dichloromethane is preferred for azeotropic drying to remove water .
- Advanced Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures improves purity (>95%) for biological applications .
Q. How do researchers address stereochemical challenges in synthesizing chiral analogs?
- Methodological Answer :
- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., (R)- or (S)-configured pyrrolidine derivatives) to retain stereochemistry .
- Asymmetric Catalysis : Chiral ligands or enzymes can induce stereoselectivity during key steps, such as amide bond formation .
- Analytical Validation : Circular dichroism (CD) or chiral HPLC confirms enantiomeric excess (ee > 98%) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) confirms structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 329.23 Da) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >99% purity for pharmacological studies .
Q. How should researchers resolve contradictions in reported reaction yields or purity levels?
- Methodological Answer :
- Parameter Screening : Systematic variation of reaction time, temperature, and solvent polarity identifies optimal conditions (e.g., 1 hour at 25°C vs. 24 hours at 40°C) .
- Reproducibility Protocols : Strict adherence to inert conditions (argon vs. nitrogen) and moisture-free solvents minimizes batch-to-batch variability .
- Data Cross-Validation : Compare results across peer-reviewed syntheses (e.g., Ludwig et al. vs. Widmer et al.) to identify methodological outliers .
Application-Oriented Questions
Q. What strategies are recommended for incorporating this compound into radiolabeled probes?
- Methodological Answer :
- Isotope Introduction : Use [¹⁸F]fluoride or [³H]tritium gas to label the tert-butyl or acetyl group via nucleophilic substitution .
- Stability Testing : Assess radiolabeled products in phosphate-buffered saline (PBS) at 37°C for 24 hours to confirm stability >90% .
Q. How can this compound be adapted for use in biological assays requiring aqueous solubility?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether .
- Formulation : Dissolve in 10% DMSO/PBS and filter through 0.45 μm membranes to prevent aggregation .
Safety and Handling
Q. What advanced safety protocols are necessary for handling moisture-sensitive intermediates?
- Methodological Answer :
- Schlenk Techniques : Use vacuum/nitrogen cycles to transfer hygroscopic intermediates .
- Storage : Store at –20°C under argon in sealed ampoules to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
